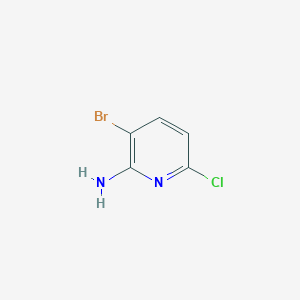

3-Bromo-6-chloropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFDXYVWIQEZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681004 | |

| Record name | 3-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442127-50-6 | |

| Record name | 3-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-6-chloropyridin-2-amine CAS number 42830-17-1

An In-Depth Technical Guide to 3-Bromo-6-chloropyridin-2-amine: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its di-halogenated structure, featuring bromine and chlorine atoms at strategic positions, offers a platform for selective and sequential functionalization. This differential reactivity allows for the controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex target molecules, including anti-cancer agents and antibiotics.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, plausible synthetic routes, core reactivity in palladium-catalyzed cross-coupling reactions, and essential safety protocols. The insights herein are designed to explain the causality behind experimental choices, enabling scientists to harness the full synthetic potential of this versatile reagent.

Core Compound Identity and Physicochemical Profile

Nomenclature and Structural Verification

The compound is systematically named this compound. It is crucial to note that while the user specified CAS Number 42830-17-1, this number is not consistently associated with this specific structure in major chemical databases. The closely related and commercially available isomers, such as 3-Amino-2-bromo-6-chloropyridine (CAS No. 1050501-88-6) and 3-Amino-6-bromo-2-chloropyridine (CAS No. 169833-70-9), are more frequently cited.[1][3][4] This guide will focus on the structure explicitly defined by the IUPAC name: this compound. Researchers are advised to verify the CAS number with their specific supplier to ensure procurement of the correct regioisomer.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are fundamental for compound identification and reaction monitoring. The data presented below is a consolidation of typical values for this class of compounds.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₅H₄BrClN₂ | [1][3] |

| Molecular Weight | 207.46 g/mol | [1][5] |

| Appearance | Light brown or white to light yellow solid/powder | [1][3][6] |

| Melting Point | Typically in the range of 117-144 °C (varies by isomer) | [1][6][7] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry, dark place under inert atmosphere | [1][6][8] |

| Solubility | Soluble in organic solvents like Toluene, Dioxane, THF | |

| Boiling Point | ~302 °C (Predicted) | [6][7] |

Table 2: Key Spectroscopic Signatures

| Technique | Expected Signature | Rationale & Interpretation |

| ¹H NMR | Two doublets in the aromatic region (~6.5-8.0 ppm). A broad singlet for the -NH₂ protons. | The two protons on the pyridine ring are vicinal and will appear as doublets. The amine protons are exchangeable and often appear as a broad signal. |

| ¹³C NMR | Five distinct signals in the aromatic region (~100-160 ppm). | The five carbon atoms of the pyridine ring are chemically non-equivalent and will each produce a separate signal. |

| IR Spectroscopy | Strong, sharp N-H stretches (~3300-3500 cm⁻¹), C=C/C=N ring stretches (~1450-1600 cm⁻¹), C-Br/C-Cl stretches in the fingerprint region. | These bands are characteristic of the primary amine and the aromatic heterocyclic core, confirming the presence of key functional groups.[9] |

| Mass Spectrometry (EI-MS) | A complex molecular ion (M⁺) peak cluster around m/z 206, 208, 210. | The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a distinctive M, M+2, M+4 pattern, which is a definitive indicator of the compound's elemental composition. |

Synthetic Strategy: A Regioselective Approach

While multiple synthetic routes are possible, a common and logical approach involves the regioselective halogenation of a readily available precursor. The following workflow illustrates a plausible synthesis starting from 2-amino-6-chloropyridine, a common commercial starting material.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via Electrophilic Bromination

This protocol describes the bromination at the C3 position, which is activated by the electron-donating amino group at C2.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyridine (1.0 eq).

-

Dissolution: Add a suitable solvent, such as acetonitrile or dichloromethane, to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side-product formation.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct is easily removed, making NBS a preferred brominating agent.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Core Reactivity: The Power of Selective Cross-Coupling

The synthetic utility of this compound stems from the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle.[10] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This reactivity difference allows for selective functionalization at the C3 position while leaving the C6 position intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[11] By carefully selecting the catalyst and conditions, one can achieve high selectivity for coupling at the C3-Br position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Selective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq).[10][11]

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).[10] The use of bulky, electron-rich ligands is crucial for promoting the oxidative addition of the less reactive C-Cl bond if that were the target, but they are also highly effective for C-Br coupling.[10]

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water.[11]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the reaction to completion.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to isolate the 3-aryl-6-chloropyridin-2-amine product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing the coupling of aryl halides with a vast array of amines.[12][13] Similar to the Suzuki coupling, selectivity for the C3-Br bond is readily achieved.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Selective Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under an inert atmosphere in a Schlenk flask, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable ligand (e.g., BINAP or XPhos, 2-4 mol%).[13][14][15]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Heating: Seal the vessel and heat the mixture to 80-110 °C. The choice of temperature depends on the reactivity of the specific amine coupling partner.

-

Monitoring and Work-up: After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is then purified by flash column chromatography.[14]

Strategy for Sequential Functionalization

The true power of this building block is realized in sequential coupling strategies. A highly valuable synthetic sequence involves a first coupling at the more reactive C3-Br position, followed by a second, more forcing coupling at the C6-Cl site.

Caption: Workflow for sequential functionalization of the pyridine core.

This approach requires careful optimization for the second step, often demanding more active catalyst systems (e.g., those based on N-heterocyclic carbenes or highly electron-rich Buchwald ligands), stronger bases, and higher reaction temperatures to activate the C-Cl bond.[10]

Safety and Handling

This compound and its isomers are hazardous chemicals that must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | GHS06/GHS07 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | GHS05/GHS07 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |

Data synthesized from multiple sources.[5][7][16][17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[19][20]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[19]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[20]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][8][18]

-

Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[18]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex molecular architectures. Its defining feature—the differential reactivity of its carbon-halogen bonds—provides a reliable handle for selective and sequential functionalization. By leveraging modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can strategically build molecular complexity, making this compound an indispensable tool in the arsenal of medicinal and materials chemists. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is key to unlocking its full synthetic potential.

References

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link]

-

3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2. PubChem, National Center for Biotechnology Information. [Link]

-

3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Pipzine Chemicals. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

-

3-Amino-2-bromo-6-chloropyridine | C5H4BrClN2. PubChem, National Center for Biotechnology Information. [Link]

-

3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2. PubChem, National Center for Biotechnology Information. [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed, National Center for Biotechnology Information. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

-

6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9. Chemsrc. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 4. 3-Amino-2-bromo-6-chloropyridine | 1050501-88-6 | FA55774 [biosynth.com]

- 5. 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9 [sigmaaldrich.com]

- 6. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE CAS#: 169833-70-9 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 6-Bromo-3-chloropyridin-2-amine | 1060815-73-7 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

3-Bromo-6-chloropyridin-2-amine molecular weight

An In-Depth Technical Guide to 3-Bromo-6-chloropyridin-2-amine: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic chemistry. We delve into its fundamental physicochemical properties, including its molecular weight and spectral characteristics, and present a detailed analysis of its chemical reactivity. The document outlines plausible synthetic strategies, supported by mechanistic insights, and details its crucial role as a versatile building block in the development of pharmaceuticals and agrochemicals. Furthermore, this guide includes protocols for analytical characterization and essential safety and handling procedures to ensure its proper use in a research and development setting.

Chapter 1: Core Properties and Structural Characterization

This compound is a substituted pyridine derivative whose utility stems from the unique electronic and steric environment created by its three distinct functional groups: an amine, a bromine atom, and a chlorine atom. These substituents provide multiple reactive handles for synthetic elaboration, making it a valuable intermediate.

1.1: Molecular and Physical Data

The fundamental properties of this compound are summarized below. It is crucial to distinguish this compound from its isomers, such as 3-Amino-6-bromo-2-chloropyridine (CAS 169833-70-9), as their physical properties and reactivity profiles differ.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3-bromo-6-chloropyridine | [1] |

| CAS Number | 1050501-88-6 | [2][3] |

| Molecular Formula | C₅H₄BrClN₂ | [1][2][3] |

| Molecular Weight | 207.46 g/mol (207.45 calculated) | [1][2][3] |

| Appearance | Light brown or light brown-pink solid | [2] |

| Melting Point | 140 - 144 °C | [2] |

| Purity | Typically ≥ 98% (by GC) | [2] |

1.2: Molecular Structure

The arrangement of substituents on the pyridine ring is key to the molecule's reactivity. The amine group is positioned at C2, with the bromine at the adjacent C3 position and the chlorine at the C6 position.

Caption: Molecular Structure of this compound.

1.3: Analytical Characterization Protocol

Confirming the identity and purity of the compound is a critical self-validating step in any experimental workflow. Gas Chromatography (GC) is a common method for assessing purity.

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask.

-

Instrument Setup (Typical Conditions):

-

Gas Chromatograph: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

-

Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The expected purity should be ≥ 98%.[2]

Chapter 2: Synthesis and Chemical Reactivity

2.1: Principles of Reactivity

The synthetic utility of this compound is governed by the interplay of its substituents.

-

Amino Group (-NH₂): An activating, ortho-, para-directing group that enhances the electron density of the ring. It is also a potent nucleophile and can participate in reactions such as acylation and alkylation.

-

Halogens (-Br, -Cl): Both are deactivating, ortho-, para-directing groups. They serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and are key participants in palladium-catalyzed cross-coupling reactions.

-

Pyridine Nitrogen: An electron-withdrawing atom that reduces the overall electron density of the ring, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

The chlorine atom at the C6 position is particularly activated towards SNAr because the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by the adjacent ring nitrogen.[4] This makes the C6 position a primary site for substitution reactions.

Caption: Key reaction pathways for this compound.

2.2: Proposed Synthetic Workflow

While specific proprietary synthesis routes are not always published, a plausible and scalable synthesis can be designed based on established heterocyclic chemistry principles. One logical approach involves the selective halogenation of an appropriate aminopyridine precursor.

Objective: To synthesize this compound.

Hypothetical Protocol:

-

Chlorination of 2-Amino-5-bromopyridine:

-

Rationale: Start with a commercially available precursor where the bromine and amine groups are already in the desired positions. The subsequent chlorination must be selective for the C6 position.

-

Procedure: To a solution of 2-Amino-5-bromopyridine (1 eq.) in a suitable solvent like Acetic Acid, add N-Chlorosuccinimide (NCS) (1.1 eq.).[5] Heat the reaction mixture (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., Ethyl Acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the target molecule.

-

-

Alternative: Bromination of 2-Amino-6-chloropyridine:

-

Rationale: An alternative route starting with chlorination first, followed by bromination. The amino group will direct the incoming electrophile (bromine) to the ortho (C3) and para (C5) positions. Steric hindrance from the C2-amino group may favor substitution at C3.

-

Procedure: Dissolve 2-Amino-6-chloropyridine (1 eq.) in a solvent such as Acetic Acid or Dichloromethane. Add a brominating agent like N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature. Stir until the reaction is complete.

-

Work-up: Follow a similar aqueous work-up and purification procedure as described above.

-

Chapter 3: Key Applications in Industry

The strategic placement of reactive sites makes this compound a high-value intermediate.

3.1: Pharmaceutical Development

This compound is a key building block for synthesizing complex molecules with potential therapeutic activity.[2]

-

Oncology: It serves as a core scaffold for kinase inhibitors and other anti-cancer agents. The different halogen atoms allow for sequential, site-selective cross-coupling reactions to build molecular complexity.

-

Infectious Diseases: It is used in the development of novel antibiotics and antiviral compounds.[2]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloropyridin-2-amine

Introduction: Strategic Importance of a Dihalogenated Aminopyridine

3-Bromo-6-chloropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in its unique substitution pattern: an activating amino group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position. This arrangement provides three distinct points for subsequent chemical modification, making it a versatile and powerful building block for the synthesis of complex molecular architectures. The amino group serves as a key site for amidation or participation in cyclization reactions, while the two different halogen atoms (bromo and chloro) offer orthogonal handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides an in-depth examination of the primary synthesis pathway for this key intermediate, focusing on the underlying chemical principles, field-proven experimental protocols, and the causality behind critical process choices.

Core Synthesis Pathway: Regioselective Electrophilic Bromination

The most direct and industrially relevant pathway to this compound is the electrophilic aromatic substitution of the readily available precursor, 2-amino-6-chloropyridine. This transformation leverages the powerful directing effect of the amino group to install a bromine atom onto the pyridine ring.

Mechanistic Rationale and Regioselectivity

The outcome of the electrophilic bromination of 2-amino-6-chloropyridine is governed by the interplay of electronic effects from the substituents and the inherent reactivity of the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. This deactivation is most pronounced at the α (2, 6) and γ (4) positions.[1]

-

Amino Group (-NH₂): Located at the 2-position, the amino group is a potent activating group. Through its +M (mesomeric) effect, it donates electron density into the ring, strongly favoring electrophilic attack at the ortho (position 3) and para (position 5) positions.

-

Chloro Group (-Cl): Positioned at the 6-position, the chlorine atom is a deactivating group due to its -I (inductive) effect, but it also directs incoming electrophiles to the ortho and para positions (positions 5 and 3, respectively) via its +M effect.

The powerful activating and directing effect of the amino group is the dominant factor, making the C3 and C5 positions the most nucleophilic and thus the most likely sites for bromination. The key challenge in this synthesis is to achieve high regioselectivity for the desired C3 isomer (this compound) over the C5 isomer (5-bromo-6-chloropyridin-2-amine). This selectivity can often be controlled by the choice of brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations as it provides a controlled, low-concentration source of electrophilic bromine, which can enhance selectivity and minimize over-bromination compared to using elemental bromine (Br₂).[2]

The general mechanism proceeds in three steps:

-

Generation of the Electrophile: The brominating agent (e.g., NBS) provides a source of Br⁺.

-

Nucleophilic Attack: The electron-rich pyridine ring attacks the bromine electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized, with stable resonance structures placing the charge on the ring nitrogen and the amino nitrogen.

-

Deprotonation: A base removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring and yielding the final product.[2]

Visualizing the Core Synthesis Pathway

The following diagram illustrates the primary synthetic transformation from the starting material to the target compound.

Caption: Direct synthesis via electrophilic bromination.

Detailed Experimental Protocol

This protocol is a representative procedure for the regioselective bromination of an activated aminopyridine system, based on established methodologies for similar substrates.[3][4] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents:

-

2-Amino-6-chloropyridine

-

N-Bromosuccinimide (NBS), recrystallized if necessary

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Dropping funnel or powder addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-amino-6-chloropyridine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (or DMF) to a concentration of approximately 0.2-0.5 M.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The controlled addition is critical for maintaining regioselectivity and preventing the formation of di-brominated byproducts.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a beaker containing a cold, stirred solution of saturated aqueous sodium thiosulfate to neutralize any remaining active bromine.

-

Work-up and Isolation:

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts until the aqueous layer is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Data Summary and Comparison

The choice of solvent and conditions can influence the yield and purity of the final product. The following table outlines key parameters and expected outcomes for this synthesis.

| Parameter | Condition A | Condition B | Rationale / Field Insight |

| Starting Material | 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine | A readily available and cost-effective precursor. |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NBS provides a mild source of electrophilic bromine, which enhances regioselectivity and minimizes side reactions compared to Br₂.[5] |

| Solvent | Acetonitrile (CH₃CN) | N,N-Dimethylformamide (DMF) | Acetonitrile is a common choice, offering good solubility and moderate polarity. DMF can sometimes lead to higher selectivity in aromatic brominations.[5] |

| Temperature | 0 °C to Room Temp. | 0 °C | Lower temperatures (0 °C) are crucial for controlling the reaction rate and improving selectivity for the less sterically hindered C3 position. |

| Typical Yield | 70-85% (post-purification) | 75-90% (post-purification) | Yields are generally good to excellent, contingent on careful temperature control and purification. |

| Key Advantage | Simpler work-up | Potentially higher selectivity | Acetonitrile is easier to remove during work-up. DMF's high polarity can stabilize the intermediates, potentially improving regioselectivity. |

Workflow for Synthesis and Optimization

The following diagram outlines the logical workflow from planning to final product characterization.

Caption: Standard laboratory workflow for synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the regioselective electrophilic bromination of 2-amino-6-chloropyridine. A thorough understanding of the electronic directing effects of the substituents is paramount to controlling the reaction's outcome. The use of N-Bromosuccinimide under controlled, low-temperature conditions provides a reliable and high-yielding pathway to this valuable synthetic intermediate. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to successfully synthesize and utilize this versatile chemical building block in their discovery programs.

References

- Google Patents. (1995).

-

PubChem. (n.d.). 3-Amino-2-bromo-6-chloropyridine. CID 45480430. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

-

Wikipedia. (2023). N-Bromosuccinimide. [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. CID 2763971. [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloropyridin-2-amine. CID 53439610. [Link]

-

Ziarati, P., et al. (2017). Discussion on bromination with NBS. ResearchGate. [Link]

-

Wikipedia. (2023). Electrophilic aromatic substitution. [Link]

Sources

Navigating the Spectroscopic Landscape of 6-Bromo-2-chloro-pyridin-3-amine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Subject

In the realm of complex organic synthesis, precise nomenclature is paramount. The initial topic of "3-Bromo-6-chloropyridin-2-amine" presents a degree of ambiguity. Following a comprehensive review of chemical databases and supplier information, this guide will focus on the well-documented and commercially available isomer, 6-Bromo-2-chloro-pyridin-3-amine . This compound, also known as 3-Amino-6-bromo-2-chloropyridine, is identified by the CAS Number 169833-70-9 .[1][2][3][4] This focus ensures that the data and methodologies discussed are grounded in a verifiable chemical entity, providing a reliable resource for researchers. This versatile intermediate is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[4]

Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of a molecule is the first step in its application. 6-Bromo-2-chloro-pyridin-3-amine is a substituted pyridine with a unique electronic and steric profile, making it a valuable synthon.

Molecular Structure:

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-chloropyridin-2-amine

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Bromo-6-chloropyridin-2-amine (CAS No: 169833-70-9), a halogenated aminopyridine derivative increasingly utilized as a key building block in pharmaceutical and agrochemical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Hazard Profile

This compound is a solid compound that, like many halogenated heterocyclic amines, presents a significant hazard profile that necessitates careful handling. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1] The toxicity of aminopyridines can be significant, with some exhibiting neurotoxic effects by passing through the blood-brain barrier.[2]

GHS Classification and Hazard Statements

A consolidated review of safety data sheets from multiple suppliers provides the following Globally Harmonized System (GHS) classification for this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation (Respiratory system) |

Data compiled from multiple sources.[3][4]

Signal Word: Danger[3]

GHS Pictograms:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with this compound, a robust combination of engineering controls and personal protective equipment is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[4] This is the most critical engineering control to prevent the inhalation of fine dust particles. The work should be performed at least 15 cm (6 inches) inside the sash to ensure effective containment.[5]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards are mandatory.[6] Due to the severe risk of eye damage (H318), a face shield should be worn in addition to goggles, especially when handling larger quantities or if there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for any signs of damage before use and practice proper glove removal technique to avoid skin contamination.[6]

-

Skin and Body Protection: A lab coat is required to protect against skin contact. For procedures with a higher risk of contamination, consider additional protective clothing.[4]

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is necessary.[5] All respirator use must be in accordance with a comprehensive respiratory protection program.

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring the integrity of the compound.

Prudent Handling Practices

-

Avoid Dust Formation: This compound is a solid, and the primary risk during handling is the generation of airborne dust. Handle the material gently.

-

Work Area: Keep the work area within the fume hood clean and uncluttered.[1]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

-

Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.[7]

Step-by-Step Workflow for Weighing and Solution Preparation

The following protocol outlines a self-validating system for safely handling this compound during a common laboratory procedure.

Caption: Workflow for Safe Handling of this compound.

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS).[6]

-

Don all required PPE as outlined in section 2.2.

-

Ensure the chemical fume hood is on and functioning correctly.

-

-

Handling in the Fume Hood:

-

Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a contained vessel and transport it carefully to the fume hood.

-

Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or directly into the reaction flask.

-

Once the desired mass is obtained, securely cap the stock bottle.

-

Carefully add the solid to the reaction flask.

-

Add the desired solvent to the flask and gently swirl to dissolve the compound.

-

-

Cleanup and Disposal:

-

Decontaminate the spatula and any other reusable equipment that came into contact with the compound.

-

Dispose of the weigh boat and any contaminated consumables (e.g., gloves, wipes) in a clearly labeled hazardous waste container.[6]

-

Wipe down the work surface within the fume hood.

-

Properly remove and dispose of gloves, and wash hands thoroughly.

-

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.

Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial for safe experimental design. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the halogen substituents, makes the molecule susceptible to nucleophilic attack.[8]

-

Known Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[4]

-

Reactivity: The bromine and chlorine atoms can be displaced by nucleophiles. This reactivity is often exploited in synthetic chemistry, for example, in metal-catalyzed cross-coupling reactions.[8] Care should be taken when planning reactions with strong nucleophiles or bases.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

-

Minor Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with an appropriate solvent and then soap and water.

-

-

Major Spills:

-

Evacuate the immediate area and alert others.

-

Contact your institution's environmental health and safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound, including contaminated consumables and excess material, must be disposed of as hazardous waste.[6] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[1]

Conclusion

This compound is a valuable research chemical that can be handled safely with the proper knowledge, equipment, and adherence to established protocols. By understanding its hazard profile, implementing robust engineering controls and PPE, following prudent handling and storage practices, and being prepared for emergencies, researchers can mitigate the risks and continue to leverage this compound's potential in scientific discovery.

References

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

-

Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

American Chemical Society. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

-

LabTAG. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

- 1. artsci.usu.edu [artsci.usu.edu]

- 2. epa.gov [epa.gov]

- 3. 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9 [sigmaaldrich.com]

- 4. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. somatco.com [somatco.com]

- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Bromo-6-chloropyridin-2-amine: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-6-chloropyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its strategic arrangement of an amine, a bromine atom, and a chlorine atom on the pyridine core provides multiple, distinct reaction sites. This unique structural motif allows for selective and sequential functionalization, making it an invaluable intermediate for constructing complex molecular architectures. Researchers in pharmaceutical development and agrochemical science widely utilize this compound as a precursor for novel bioactive molecules, particularly in the development of targeted therapies for diseases such as cancer and infectious diseases, as well as in the formulation of advanced agrochemicals.[1]

This guide provides an in-depth exploration of this compound, consolidating essential information on its synthesis, chemical properties, key reactions, and applications. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate innovation.

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3-bromo-6-chloropyridine | [2] |

| CAS Number | 442127-50-6 | [2] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 117.0 to 121.0 °C | [5] |

| Boiling Point | 302.4 ± 37.0 °C (Predicted) | [5] |

| Solubility | Soluble in common organic solvents like DCM, THF, DMSO | General Knowledge |

PART 1: Synthesis and Manufacturing

The reliable synthesis of this compound is fundamental to its application. The most common laboratory-scale preparation involves the direct electrophilic halogenation of a readily available aminopyridine precursor. The causality behind this choice rests on the directing effects of the amino group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-Amino-6-bromopyridine

This protocol describes a reliable method for the synthesis of this compound via chlorination of 2-Amino-6-bromopyridine. The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is deliberate; it is an easily handled solid electrophilic chlorine source that is highly effective for halogenating activated aromatic rings under relatively mild acidic conditions.

Materials:

-

2-Amino-6-bromopyridine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-Amino-6-bromopyridine (1.0 equivalent) and glacial acetic acid (approx. 6 mL per gram of starting material).

-

Reagent Addition: While stirring, add N-Chlorosuccinimide (1.1 equivalents) to the mixture in portions.

-

Heating: Heat the reaction mixture to 90°C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add deionized water. Stir the slurry, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining acetic acid and succinimide byproduct.

-

Drying: Dry the purified product under vacuum to yield 6-bromo-2-chloro-pyridin-3-amine as a solid. A yield of over 90% can be expected with this method.[6]

PART 2: Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards the oxidative addition step in the catalytic cycle than the C-Cl bond.[7] This reactivity difference is the cornerstone of its role as a versatile building block, enabling selective functionalization at the C3 position while leaving the C6-Cl bond intact for subsequent transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For a substrate like this compound, this reaction is typically performed to introduce an aryl or heteroaryl substituent at the 3-position. The success of this transformation, especially with a less reactive chloro-substituent present, hinges on a highly active catalyst system. Electron-rich, bulky phosphine ligands are critical as they promote the rate-determining oxidative addition step at the C-Br bond and stabilize the active Pd(0) species.[8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

-

SPhos (2-10 mol%) or other suitable Buchwald ligand

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF/Water mixture)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or oven-dried vial, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.[8]

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[8]

-

Heating: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[8]

-

Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Workup: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-chloropyridin-2-amine.[8]

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful alternative to traditional methods that often require harsh conditions.[9][10] For this compound, this reaction can be used to introduce a new amino substituent, again selectively at the C3-position. The choice of ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.[11]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1-1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

XPhos or similar bulky phosphine ligand (2-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

-

Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes.

-

Amine Addition: Add the amine coupling partner via syringe.

-

Heating: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography to isolate the desired N-substituted product.[11]

PART 3: Applications in Drug Discovery

The 2-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. It is a well-established pharmacophore capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[12] This makes it a crucial starting point for the synthesis of potent and selective kinase inhibitors implicated in cancer and other diseases.[12]

Case Study: Precursor to SHP2 Inhibitors

A significant application of related aminopyrazine/aminopyridine intermediates is in the synthesis of allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[13] SHP2 is a key signaling protein in the RAS-MAPK pathway, and its aberrant activation is a driver in various human cancers.[13] The synthesis of potent SHP2 inhibitors often involves a key step where a functionalized aminopyridine core is coupled to other fragments, highlighting the importance of versatile building blocks like this compound. For instance, the core structure can be elaborated through Suzuki coupling at the C3-Br position and subsequent reaction at the C6-Cl position to build the final complex inhibitor molecule.[14]

PART 4: Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Acute Tox. 3, Oral (H301: Toxic if swallowed) | P264, P270, P301+P310 |

| Skin Irritation | Skin Irrit. 2 (H315: Causes skin irritation) | P280, P302+P352, P332+P313 |

| Eye Damage | Eye Dam. 1 (H318: Causes serious eye damage) | P280, P305+P351+P338 |

| Respiratory | STOT SE 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340 |

Data compiled from supplier safety data sheets.[5]

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5] Disposal: Dispose of waste in accordance with local, regional, and national regulations.

References

-

LookChem. (n.d.). 3-AMINO-6-BROMO-2-CHLOROPYRIDINE. CasNo.169833-70-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

-

Chemsrc. (n.d.). 6-Bromo-2-chloro-3-pyridinamine. CAS#:169833-70-9. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-bromo-6-chloropyridine. CID 45480430. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate. Retrieved from [Link]

-

Pieterse, M. J., & den Hertog, H. J. (1964). Aminations of bromopyridines and bromoethoxypyridines. Journal of the South African Chemical Institute, 17, 41. Retrieved from [Link]

-

ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. CID 2763971. Retrieved from [Link]

-

Georgia Southern University. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 442127-50-6|2-Amino-3-bromo-6-chloropyridine|BLD Pharm [bldpharm.com]

- 3. 3-Amino-2-bromo-6-chloropyridine | 1050501-88-6 | FA55774 [biosynth.com]

- 4. rongna.lookchem.com [rongna.lookchem.com]

- 5. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

The Strategic Role of 3-Bromo-6-chloropyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of heterocyclic building blocks available to the medicinal chemist, 3-Bromo-6-chloropyridin-2-amine has emerged as a particularly versatile and strategically important scaffold. Its unique substitution pattern, featuring an amino group and two distinct halogen atoms on a pyridine core, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth technical exploration of the synthesis, reactivity, and application of this compound, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. We will delve into the causality behind its synthetic utility and provide field-proven insights for researchers, scientists, and drug development professionals.

Core Attributes and Synthetic Accessibility

This compound, with CAS Number 442127-50-6, is a crystalline solid at room temperature. Its molecular structure presents a unique convergence of reactive sites, making it a highly sought-after intermediate in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| CAS Number | 442127-50-6 |

| Appearance | Light brown to off-white solid |

| Synonyms | 2-Amino-3-bromo-6-chloropyridine |

The synthetic accessibility of this compound is a key factor in its widespread use. While various synthetic routes are proprietary, a common approach involves the selective halogenation of a pyridin-2-amine precursor. The strategic placement of the bromine and chlorine atoms is crucial for its utility, allowing for orthogonal or sequential reactions.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this compound as a building block lies in its ability to undergo a variety of selective and high-yielding chemical reactions. The differential reactivity of the C-Br and C-Cl bonds, coupled with the nucleophilicity of the amino group, allows for a stepwise and controlled elaboration of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, facilitates the oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful tool for the introduction of aryl, heteroaryl, and vinyl groups. The C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 6-position under standard Suzuki conditions, allowing for selective functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

Objective: To selectively couple an arylboronic acid at the 3-position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (Toluene/Ethanol/Water).

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-chloropyridin-2-amine.

Causality of Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle. The aqueous base (Na₂CO₃) is essential for the transmetalation step. The solvent system provides a balance of polarity to dissolve both the organic and inorganic reagents. The higher reactivity of the C-Br bond over the C-Cl bond in Suzuki couplings is a well-established principle, allowing for this selective transformation.

The Buchwald-Hartwig amination is another indispensable tool for functionalizing this compound, enabling the formation of C-N bonds with a wide range of primary and secondary amines. Similar to the Suzuki coupling, the C-Br bond is typically more reactive, allowing for selective amination at the 3-position.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

Objective: To selectively couple a primary amine at the 3-position of this compound.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cs₂CO₃ (1.5 equiv)

-

Anhydrous 1,4-dioxane

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a flame-dried Schlenk tube.

-

Add anhydrous 1,4-dioxane and stir for 10 minutes.

-

Add this compound, the primary amine, and Cs₂CO₃.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step and preventing catalyst decomposition, especially with challenging substrates. Cesium carbonate is a strong base that is effective in deprotonating the amine and promoting the formation of the palladium-amido complex. Anhydrous conditions are essential to prevent catalyst deactivation.

Caption: Key Palladium-Catalyzed Reactions of this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This compound serves as an excellent starting material for the synthesis of a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).

While the direct synthesis of a marketed drug from this compound is often proprietary, we can illustrate its utility in the construction of a core scaffold found in many CDK inhibitors.

Illustrative Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core:

The pyrido[2,3-d]pyrimidin-7-one scaffold is a key component of several CDK4/6 inhibitors. The synthesis of this core can be initiated from this compound.

The Discovery of 3-Bromo-6-chloropyridin-2-amine Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology and immunology. Its utility lies in the strategic placement of a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen), which effectively mimics the adenine hinge-binding motif of ATP, enabling potent and selective inhibition of protein kinases.[1] The compound 3-bromo-6-chloropyridin-2-amine is a highly functionalized and versatile starting material, offering multiple, orthogonally reactive sites for synthetic elaboration. This guide provides an in-depth technical overview of the synthesis, derivatization, and application of this compound derivatives, with a specific focus on their development as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in innate immunity signaling.

Core Synthesis and Chemical Properties

The starting material, this compound (CAS No. 1060815-73-7), is a stable, solid compound whose structure presents a unique synthetic challenge and opportunity.[2] The pyridine ring is electron-deficient, and the three distinct substituents—an amine, a bromine, and a chlorine—exhibit differential reactivity. This allows for a regioselective and stepwise approach to building molecular complexity.

-

Amine Group (C2): The primary amine is a potent nucleophile and a key interaction point for biological targets. It is the most common site for initial derivatization, typically through acylation or urea formation, to generate libraries of compounds with diverse functionalities.

-

Bromo Group (C3): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its reactivity is generally greater than that of the chlorine atom, allowing for selective functionalization at the C3 position.

-

Chloro Group (C6): The chlorine atom is the least reactive of the leaving groups on the ring, making it suitable for later-stage diversification after the bromine has been functionalized. It can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems.

This differential reactivity is the cornerstone of synthetic strategies aimed at developing derivatives of this core.

Synthetic Derivatization Strategies: Building Complexity

The true value of the this compound scaffold is realized through its chemical derivatization. The following sections detail the key reaction classes used to transform this core into potent biological modulators.

N-Acylation and Urea Formation at the C2-Amine

The most direct method for derivatization is the formation of an amide or urea linkage at the C2-amino group. This is a foundational step in creating potent kinase inhibitors, where the resulting carbonyl group often forms an additional hydrogen bond with the protein backbone. A prime example is the synthesis of pyrazole carboxamide derivatives targeting IRAK4.

This protocol details the synthesis of a representative IRAK4 inhibitor, N-(3-bromo-6-chloropyridin-2-yl)-1-(cyanomethyl)-1H-pyrazole-3-carboxamide, based on methodologies described in patent literature.

Step 1: Synthesis of 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid (Intermediate A)

-

To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-bromoacetonitrile (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water and acidify with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude ester, add a solution of lithium hydroxide (LiOH, 2.0 eq) in a 3:1 mixture of THF/water.

-

Stir at room temperature for 4 hours or until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with 1N HCl and extract with ethyl acetate (3x).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield Intermediate A, which can be used without further purification.

Step 2: Amide Coupling

-

To a solution of this compound (1.0 eq) and Intermediate A (1.1 eq) in anhydrous DMF, add 1-Hydroxybenzotriazole (HOBt, 0.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

For further diversification, the C3-bromo position is readily functionalized via Suzuki-Miyaura coupling to introduce new aryl or heteroaryl moieties. This strategy is critical for exploring the "selectivity pocket" of kinases and improving compound properties.

-